

Assessing the Selectivity of XYD129 for CBP/p300 Over Other Bromodomains

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the selectivity of **XYD129**, a potent PROTAC (Proteolysis Targeting Chimera) degrader of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300. Understanding the selectivity of **XYD129** for the CBP/p300 bromodomains over other bromodomain-containing proteins is crucial for its development as a targeted therapeutic agent. This document summarizes available data on the selectivity of its parent compound, details relevant experimental protocols for assessing bromodomain inhibitor selectivity, and visualizes key biological pathways and experimental workflows.

Executive Summary

XYD129 is a promising therapeutic candidate designed to selectively degrade CBP and p300 proteins, which are critical regulators of gene expression and are implicated in the progression of various cancers, including acute myeloid leukemia.[1][2] **XYD129** was developed from a highly potent and selective CBP/p300 bromodomain inhibitor.[1][2] While a comprehensive selectivity panel for **XYD129** is not publicly available, the selectivity of its parent compounds provides strong evidence for its targeted activity. This guide will leverage data from a closely related parent inhibitor, referred to as compound 32h, which has been shown to exhibit high selectivity for CBP/p300 over other bromodomains.[3]



Comparative Selectivity of the Parent Compound of XYD129

The selectivity of a bromodomain inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory activity of a parent compound of **XYD129** against the CBP bromodomain and its selectivity over other bromodomain-containing proteins, as determined by the AlphaScreen assay.

Target Bromodomain	IC50 (μM) of Parent Compound (32h)	Selectivity Fold vs. CBP
СВР	0.037	1
BRD4(1)	>10	>270
BRD9	>10	>270
ATAD2	>10	>270
BAZ2B	>10	>270
CECR2	>10	>270
TAF1(2)	>10	>270
TRIM24	>10	>270

Data derived from studies on a parent inhibitor of **XYD129** and is intended to be representative of the expected selectivity profile.[3]

Experimental Protocols

The determination of inhibitor selectivity against a panel of bromodomains is commonly performed using robust and high-throughput biochemical assays. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a widely used method for this purpose.[4][5]

AlphaScreen Assay for Bromodomain Inhibitor Selectivity Profiling



This protocol outlines the general steps for assessing the IC50 of an inhibitor against a bromodomain.

Objective: To determine the concentration of an inhibitor required to displace 50% of a biotinylated histone peptide probe from a GST-tagged bromodomain.

Materials:

- GST-tagged bromodomain of interest (e.g., CBP, BRD4, etc.)
- Biotinylated acetylated histone peptide (specific for the bromodomain)
- Streptavidin-coated Donor beads (PerkinElmer)
- Glutathione-coated Acceptor beads (PerkinElmer)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)
- Test compound (e.g., XYD129) serially diluted in DMSO
- 384-well microplate (low-volume, white)
- AlphaScreen-capable microplate reader

Procedure:

- Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
- Bromodomain and Substrate Incubation: Add the GST-tagged bromodomain and the biotinylated histone peptide to the assay buffer. Incubate this mixture with the pre-plated compounds for a defined period (e.g., 30 minutes) at room temperature to allow for binding equilibrium to be reached.
- Addition of Acceptor Beads: Add the Glutathione-coated Acceptor beads to the wells. These
 beads will bind to the GST-tag on the bromodomain. Incubate for a specific duration (e.g., 60
 minutes) in the dark.

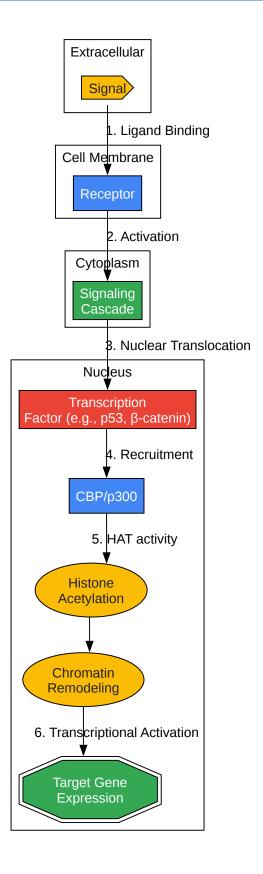


- Addition of Donor Beads: Add the Streptavidin-coated Donor beads to the wells. These
 beads will bind to the biotin tag on the histone peptide. Incubate for a further period (e.g., 60
 minutes) in the dark.
- Signal Detection: Read the plate on an AlphaScreen-capable microplate reader. Excitation at 680 nm will lead to the emission of light at 520-620 nm if the donor and acceptor beads are in close proximity (i.e., the bromodomain is bound to the histone peptide).
- Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[6]

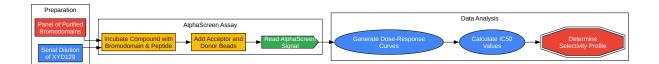
Visualizations CBP/p300 Signaling Pathway

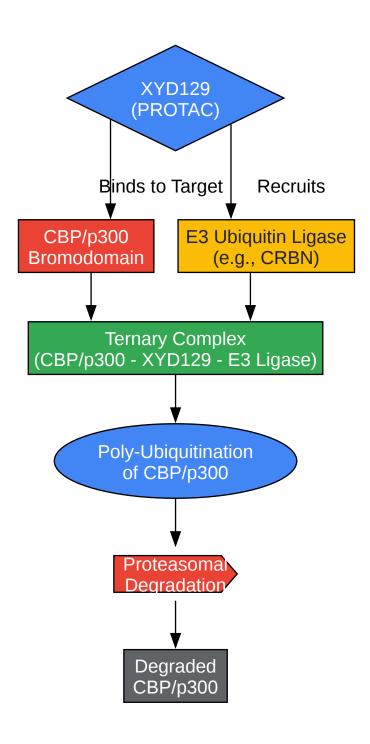
CBP and p300 are crucial coactivators in multiple signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[5] Their dysregulation is often associated with cancer.[5] The diagram below illustrates a simplified overview of the role of CBP/p300 in transcriptional activation.













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